Sisomicin sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sisomicin sulfate is an aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inositola . It is a broad-spectrum antibiotic most structurally related to gentamicin . This compound is known for its effectiveness against Gram-positive bacteria and its bactericidal properties .

Wirkmechanismus

Target of Action

Sisomicin sulfate primarily targets the 30S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the translation of mRNA into proteins .

Mode of Action

This compound functions through a mechanism typical of aminoglycosides: it binds irreversibly to the bacterial 30S ribosomal subunit . This binding interferes with the initiation complex of protein synthesis, leading to the misreading of mRNA and ultimately, the production of aberrant proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial protein synthesis. By binding to the 30S ribosomal subunit, this compound disrupts the process of translation, preventing the correct assembly of amino acids into proteins . This leads to the production of non-functional proteins, which can disrupt various cellular processes and ultimately lead to cell death .

Pharmacokinetics

This compound is handled by a two-compartment open model system with a disposition (elimination) half-life of 2.6 hours . It is rapidly distributed to the tissue compartment, and equilibrium between the central and the tissue compartment is established by 30 minutes after dosing . Renal clearance of this compound is about 30% less than total body clearance . Total urinary excretion of this compound during a 24-hour period following drug administration is about 70% of the dose .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the production of aberrant proteins . This disruption of protein synthesis can lead to cell death, making this compound an effective bactericidal agent . It is most predictably active against Gram-positive bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other aminoglycoside-inactivating enzymes can lead to resistance to this compound . This compound is active against many organisms that resist gentamicin, another aminoglycoside, by non-enzymatic mechanisms .

Biochemische Analyse

Biochemical Properties

2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with aminoglycoside resistance enzymes, such as ApmA, forming a complex that can be studied through crystallography . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid involves binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with aminoglycoside resistance enzymes can inhibit their activity, thereby affecting the bacterial resistance mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sisomicin sulfate is primarily produced through fermentation. The fermentation process involves the cultivation of Micromonospora inositola in a suitable medium under controlled conditions . The fermentation broth is then processed to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient supply. Advanced techniques like protoplast mutagenesis and fermentation optimization have been employed to enhance sisomicin production .

Analyse Chemischer Reaktionen

Types of Reactions

Sisomicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or create derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include its derivatives, such as netilmicin and plazomicin . These derivatives are developed to improve the antibiotic’s effectiveness and reduce its toxicity.

Wissenschaftliche Forschungsanwendungen

Sisomicin sulfate has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gentamicin: Structurally related and shares a similar mechanism of action.

Netilmicin: A derivative of sisomicin with improved properties.

Plazomicin: Another derivative with enhanced effectiveness and reduced toxicity.

Uniqueness

Sisomicin sulfate is unique due to its broad-spectrum activity and its effectiveness against bacteria that are resistant to other aminoglycosides . Its ability to bind to the 30S ribosomal subunit and cause misreading of mRNA makes it a potent antibiotic .

Eigenschaften

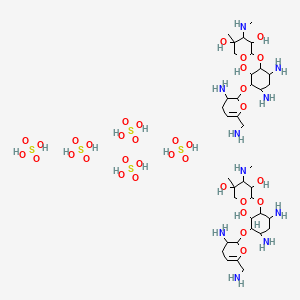

CAS-Nummer |

53179-09-2 |

|---|---|

Molekularformel |

C19H39N5O11S |

Molekulargewicht |

545.6 g/mol |

IUPAC-Name |

(2S,3R,4S,5S)-2-[(2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15?,16+,17?,18+,19-;/m1./s1 |

InChI-Schlüssel |

JVTNJDPXUPRGIE-DAVQCCERSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Isomerische SMILES |

C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)OC2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |

Kanonische SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

32385-11-8 (Parent) |

Synonyme |

4,5 Dehydrogentamicin 4,5-Dehydrogentamicin Antibiotic 6640 Extramycin Pathomycin Rickamicin Sch 13475 Sch-13475 Sch13475 Siseptin Sisomicin Sisomicin Sulfate Sisomicin Sulfate (2:5) Salt Sisomycin Sissomicin Sizomycin |

Herkunft des Produkts |

United States |

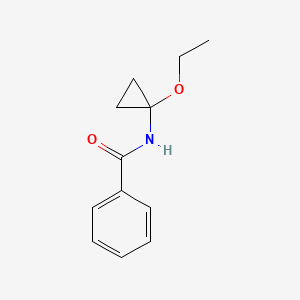

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride](/img/structure/B1208337.png)